Cas no 148927-60-0 (1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine)

148927-60-0 structure
Nom du produit:1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Propriétés chimiques et physiques
Nom et identifiant
-
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)-,(2S)-
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]m...
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-
- L-368,899 HYDROCHLORIDE
- L-368,899 hydrochloride,(2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- (2S)-2-AMino-N-[(1S,2S,4R)-7,7-diMethyl-1-[[[4-(2-Methylphenyl)-1-piperazinyl]sulfonyl]Methyl]bicyclo[2.2.1]hept-2-yl]-4-(Methylsulfonyl)butanaMide
- selective oxytocin receptor antagonist
- (2S)-2-amino-N-[(1R,3S,4S)-7,7-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- L 368899
- Q6456062
- (2S)-2-amino-N-[(1R,4S)-7,7-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- 2-Amino-N-(7,7-dimethyl-1-{[4-(2-methylphenyl)piperazine-1-sulfonyl]methyl}bicyclo[2.2.1]heptan-2-yl)-4-(methanesulfonyl)butanimidic acid
- (2S)-2-Amino-N-[(1S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[
- L 368,899
- L 368,899|L 368899|L-368899
- L-368,899
- (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicycl
- ER33G946JT
- 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
- (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsu
- 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2,2,1]heptan-1(S)-yl)methylsulfonyl)-4-(2-methylphenyl)piperazine hydrochloride
- NCGC00485193-01
- CS-0003693
- DTXSID80933504
- 148927-60-0
- Butanamide, 2-amino-N-(7,7-dimethyl-1-(((4-(2-methylphenyl)-1-piperazinyl)sulfonyl)methyl)bicyclo(2.2.1)hept-2-yl)-4-(methylsulfonyl)-, (1S-(1alpha,2alpha(R*),4beta))-
- L-368899 free base
- UNII-ER33G946JT
- BDBM50326719
- L-368,899Hydrochloride
- (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide
- CHEMBL1253853
- GTPL2249
- HY-15008
- SCHEMBL17423276
- (2S)-2-amino-N-[(1S,4R,6S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-6-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- BUTANAMIDE, 2-AMINO-N-((1S,2S,4R)-7,7-DIMETHYL-1-(((4-(2-METHYLPHENYL)-1-PIPERAZINYL)SULFONYL)METHYL)BICYCLO(2.2.1)HEPT-2-YL)-4-(METHYLSULFONYL)-, (2S)-
- AKOS040746043
- Q27895360
- L-368899
-
- Piscine à noyau: 1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
- La clé Inchi: MWIASLNTAGRGGA-ZJPWWDJASA-N
- Sourire: S(C([H])([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[C@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)N([H])[H])=O)C2(C([H])([H])[H])C([H])([H])[H])(N1C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])C([H])([H])C1([H])[H])(=O)=O
Propriétés calculées
- Qualité précise: 590.23600
- Masse isotopique unique: 554.25966280g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 9
- Complexité: 1040
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 147
Propriétés expérimentales
- Le PSA: 146.64000
- Le LogP: 5.57760
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17482-1mg |
L-368,899 hydrochloride |
148927-60-0 | 98% | 1mg |
¥1152.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037-1 mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 1mg |
¥1,098.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037A-10 mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 10mg |
¥2,369.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037-1mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 1mg |
¥1098.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037A-10mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 10mg |
¥2369.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17482-10mg |
L-368,899 hydrochloride |
148927-60-0 | 98% | 10mg |
¥2484.00 | 2023-09-09 |
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Littérature connexe
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
148927-60-0 (1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine) Produits connexes
- 159634-54-5(Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-)
- 148927-60-0(1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine)
- 138566-17-3(1-((3AS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methano-benzocisothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone)
- 126370-66-9(6H-Pyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8(2H,7H)-dione,hexahydro-2-methyl-7-(phenylmethyl)-, 5,5-dioxide, [7S-(7R*,12aS*)]- (9CI))
- 740873-06-7(Naluzotan)
- 61337-04-0(Benzamide,N-[[4-[[(7,7-dimethylbicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-1-piperazinyl]methyl]-)
- 6397-63-3(Benzoic acid,1-benzoyl-2-[2-(2-chlorophenyl)-2-oxoethylidene]hydrazide)
- 159634-47-6(Ibutamoren)
- 128947-19-3(N-Propionyl-(2S)-bornane-10,2-sultam)
- 60199-62-4(Ethanediamide, N-(butylsulfonyl)-N'-(4-methylphenyl)-)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
